molecular formula C2H7NO B3334350 2-Amino(213C)ethanol CAS No. 637344-08-2

2-Amino(213C)ethanol

Cat. No.: B3334350
CAS No.: 637344-08-2
M. Wt: 62.076 g/mol
InChI Key: HZAXFHJVJLSVMW-OUBTZVSYSA-N
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Description

This compound is a member of the amino alcohols class and has garnered attention due to its potential biological activities and diverse applications. It is a colorless, viscous liquid with an odor reminiscent of ammonia .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino(213C)ethanol can be synthesized through several methods. One common method involves the reaction of ethylene oxide with ammonia, which produces ethanolamine . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, 2-aminoethanol is produced by reacting ethylene oxide with ammonia in a continuous process. This method is efficient and allows for large-scale production of the compound . The reaction conditions are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino(213C)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, 2-aminoethanol can be oxidized to form amino acids or other derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce simpler amines.

    Substitution: Substitution reactions often involve halogenating agents to replace the hydroxyl group with a halogen atom.

Major Products: The major products formed from these reactions include amino acids, simpler amines, and halogenated derivatives .

Scientific Research Applications

2-Amino(213C)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various chemical compounds, including pharmaceuticals and surfactants.

    Biology: In biological research, it is used to study the formation of cellular membranes and as a precursor in the synthesis of phospholipids.

    Medicine: It has potential therapeutic applications due to its role in the synthesis of biologically active molecules.

    Industry: It is used in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-amino(213C)ethanol involves its role in phospholipid metabolism. It rapidly enters intermediary metabolism after administration and is incorporated into phospholipids, which are essential components of biological membranes . The compound’s irritative effects on skin and mucous membranes are attributed to its alkalinity .

Comparison with Similar Compounds

  • N-Methylethanolamine
  • Diethanolamine
  • Triethanolamine

Comparison: 2-Amino(213C)ethanol is unique due to its bifunctional nature, containing both a primary amine and a primary alcohol group . This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications. In contrast, similar compounds like diethanolamine and triethanolamine have additional hydroxyl groups, which influence their reactivity and applications .

Properties

IUPAC Name

2-amino(213C)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAXFHJVJLSVMW-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH2]N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514696
Record name 2-Amino(2-~13~C)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.076 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637344-08-2
Record name 2-Amino(2-~13~C)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 637344-08-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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